1-ethyl-1H-imidazol-2-amine hydrochloride
Description
Significance of Imidazole (B134444) Scaffold in Heterocyclic Chemistry
The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone of heterocyclic chemistry. evitachem.comlongdom.org First named glyoxaline, this aromatic system is amphoteric, meaning it can act as both an acid and a base. longdom.org This dual reactivity makes it susceptible to attack by both electrophiles and nucleophiles, rendering it a versatile building block in organic synthesis. longdom.org
The significance of the imidazole nucleus is profoundly highlighted by its presence in fundamental biological molecules. It is a core component of the amino acid histidine and the purine (B94841) nucleus, which forms the basis for adenine (B156593) and guanine (B1146940) in DNA and RNA. longdom.org This biological prevalence has spurred extensive research, revealing that compounds containing an imidazole ring exhibit a vast array of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant properties. longdom.org Consequently, the imidazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. Its derivatives are indispensable intermediates in the pharmaceutical and specialty chemical industries. evitachem.comlongdom.org
Overview of 2-Aminoimidazole Substructures in Advanced Research
Within the broad family of imidazole derivatives, the 2-aminoimidazole substructure is of particular interest in advanced research. This motif, where an amine group is attached to the C2 position of the imidazole ring, serves as a crucial pharmacophore in numerous natural products and synthetic compounds with potent biological activities. The exocyclic amine group provides an additional site for hydrogen bonding and further chemical modification, which is critical for molecular recognition and interaction with biological targets. nih.gov
Research has shown that the 2-aminoimidazole core is a key element in compounds targeting a range of biological processes. For instance, derivatives are investigated for their roles in enzyme inhibition and as ligands in biochemical assays. evitachem.com Synthetic strategies to create substituted 2-aminoimidazoles are a subject of ongoing development. Methods often involve the cyclization of appropriate precursors or the reaction of existing imidazole derivatives. evitachem.comresearchgate.net The reactivity of the 2-aminoimidazole system, such as its participation in pseudo-Michael reactions, allows for the construction of more complex fused heterocyclic systems, like imidazo[1,2-a]pyrimidines, further expanding its utility in drug discovery and materials science. nih.gov
Positioning of 1-Ethyl-1H-imidazol-2-amine Hydrochloride within the Broader Research Landscape
This compound is positioned within the broader research landscape as a specific synthetic intermediate and a member of the N-substituted 2-aminoimidazole family. cymitquimica.combldpharm.com Its structure consists of a central imidazole ring, a primary amine at the C2 position, and an ethyl group attached to one of the ring's nitrogen atoms. bldpharm.com The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain synthetic applications and biochemical studies.
While extensive, peer-reviewed studies focusing solely on this specific molecule are not abundant in public literature, its value is inferred from its relationship to more widely studied analogues like 1-methyl-1H-imidazol-2-amine. nih.gov Such compounds are typically utilized as building blocks in multi-step syntheses. evitachem.com The ethyl group, compared to a methyl group, can subtly alter the compound's lipophilicity, steric profile, and metabolic stability, which are critical parameters in the design of bioactive molecules. Therefore, this compound serves as a tool for researchers to systematically explore structure-activity relationships (SAR) within a given series of potential drug candidates or functional materials.
Scope and Academic Relevance of Current Research Endeavors
The academic relevance of compounds like this compound lies primarily in their application in synthetic and medicinal chemistry. Current research endeavors involving such structures are focused on the synthesis of novel, more complex molecules with tailored biological or material properties. evitachem.comnih.gov The 2-aminoimidazole core is a versatile scaffold that can be elaborated through various chemical reactions, including N-alkylation, acylation, and condensation with electrophiles, to generate diverse molecular libraries. nih.govresearchgate.net
The scope of this research is broad, touching upon areas such as the development of new antimicrobial and anticancer agents, the creation of novel ligands for catalysis, and the synthesis of functional organic materials. evitachem.comlongdom.orgresearchgate.net By using specific derivatives like this compound, chemists can fine-tune the properties of the final products. The academic pursuit is not just in the synthesis of the final target molecules but also in the development of efficient and regioselective synthetic methodologies for the imidazole core itself. organic-chemistry.org The study of these seemingly simple building blocks is crucial for advancing the fields of organic synthesis and drug discovery.
Structure
3D Structure of Parent
Properties
CAS No. |
164583-79-3 |
|---|---|
Molecular Formula |
C5H10ClN3 |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-ethylimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-8-4-3-7-5(8)6;/h3-4H,2H2,1H3,(H2,6,7);1H |
InChI Key |
ZTMDMAGYJNGZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 1h Imidazol 2 Amine Hydrochloride and Its Derivatives
Foundational Synthetic Routes to 2-Aminoimidazoles
The construction of the 2-aminoimidazole ring system can be broadly categorized into two main approaches: the formation of the imidazole (B134444) ring from acyclic precursors and the introduction of the amino group onto a pre-existing imidazole ring.
Cyclization Strategies for Imidazole Ring Formation
Several convergent strategies exist for the de novo synthesis of the 2-aminoimidazole core. These methods typically involve the condensation of a three-carbon unit with a guanidino group or its equivalent.
One of the most common and versatile methods is the reaction of an α-haloketone with a guanidine (B92328) derivative. This reaction proceeds via an initial N-alkylation of the guanidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the 2-aminoimidazole ring. beilstein-journals.org The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Another powerful method for imidazole synthesis is the Van Leusen reaction. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) reagent with an aldimine. semanticscholar.orgresearchgate.net For the synthesis of 2-aminoimidazoles, this can be adapted in a multi-component fashion where an aldehyde, an amine (such as ethylamine), and TosMIC react in a one-pot procedure to generate the desired imidazole. organic-chemistry.orgnih.gov The imine is formed in situ from the aldehyde and amine, which then reacts with TosMIC. organic-chemistry.org
A more recent development involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.gov This method allows for the construction of polysubstituted 2-aminoimidazoles and has been applied to the total synthesis of several natural products. nih.gov
Introduction of Amine Functionality at the C2 Position
While less common for the synthesis of simple 2-aminoimidazoles, the introduction of an amino group at the C2 position of a pre-formed imidazole ring is a viable strategy, particularly for more complex derivatives. This can be achieved through various methods, including nucleophilic aromatic substitution on an appropriately activated imidazole, such as a 2-haloimidazole. For instance, the reaction of 2-chloro-1-ethyl-1H-imidazole with an aminating agent could theoretically yield the target compound. However, the synthesis of the 2-chloro precursor itself can be challenging.
Specific Synthesis Protocols for 1-Ethyl-1H-imidazol-2-amine Hydrochloride
While a specific, detailed industrial synthesis for this compound is not widely published in the public domain, a plausible multi-step pathway can be constructed based on established synthetic methodologies for analogous compounds.
Multi-Step Synthesis Pathways
A likely synthetic route to this compound would involve the initial formation of an N-ethylguanidine derivative, followed by cyclization with a suitable C2 synthon, and finally, formation of the hydrochloride salt.
Proposed Synthetic Pathway:
Formation of N-Ethylguanidine: Ethylamine can be reacted with a guanylating agent, such as S-methylisothiourea sulfate (B86663) or cyanamide, to produce N-ethylguanidine.
Cyclization: The resulting N-ethylguanidine can then be cyclized with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or bromoacetaldehyde (B98955) dimethyl acetal (B89532). The reaction with chloroacetaldehyde would directly provide 1-ethyl-1H-imidazol-2-amine.
Salt Formation: The free base, 1-ethyl-1H-imidazol-2-amine, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or diethyl ether. nih.gov This is a standard procedure for improving the stability and handling of amine compounds. nih.govblogspot.com
An alternative approach could involve the initial synthesis of 2-aminoimidazole, followed by a selective N-ethylation. However, controlling the regioselectivity of the alkylation can be challenging, as alkylation can occur at either of the ring nitrogens or the exocyclic amino group. otago.ac.nz
Precursor Compounds and Starting Materials
The key precursors for the proposed synthesis of this compound are readily available starting materials.
| Precursor Compound | Starting Material | Role in Synthesis |
| N-Ethylguanidine | Ethylamine, Cyanamide or S-Methylisothiourea | Provides the ethyl group at the N1 position and the guanidine backbone. |
| Chloroacetaldehyde | Ethylene oxide or Vinyl chloride | Acts as the C2 synthon for the imidazole ring formation. |
| Hydrochloric Acid | - | Used for the final salt formation to produce the hydrochloride. |
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the use of catalysts.
For the cyclization step, the use of greener solvents, such as deep eutectic solvents (DES), has been shown to improve reaction times and yields for the synthesis of 2-aminoimidazoles. beilstein-journals.org For instance, a reaction that typically takes 10-12 hours in volatile organic solvents can be completed in 4-6 hours in a choline (B1196258) chloride-based DES. beilstein-journals.org
The N-alkylation of imidazoles, if pursued as a synthetic strategy, is highly dependent on the reaction conditions. The choice of base, solvent, and alkylating agent can significantly influence the regioselectivity and yield. otago.ac.nzlookchem.com For example, using a milder alkylating agent and controlling the stoichiometry can favor mono-alkylation.
The final salt formation step also requires careful control of conditions to ensure the formation of a stable, crystalline product with low levels of impurities. nih.gov The choice of solvent and the method of HCl addition (e.g., as a gas or a solution in an organic solvent) can impact the crystal form and purity of the resulting hydrochloride salt. researchgate.net
Below is a table summarizing potential reaction conditions for the key steps in the synthesis of 1-ethyl-1H-imidazol-2-amine, based on analogous reactions reported in the literature.
| Reaction Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| Guanidinylation | Ethylamine, Cyanamide | Water | None | 80-100 | 2-4 | 70-85 |
| Cyclization | N-Ethylguanidine, Chloroacetaldehyde | Ethanol (B145695) | Sodium Ethoxide | Reflux | 6-8 | 60-75 |
| N-Ethylation (Alternative) | 2-Aminoimidazole, Ethyl Bromide | DMF | K₂CO₃ | 60 | 4-6 | 50-65 |
| Salt Formation | 1-Ethyl-1H-imidazol-2-amine, HCl | Isopropanol | - | 0-25 | 1-2 | >95 |
Note: The yields and conditions are estimates based on similar reactions and would require specific optimization for the synthesis of this compound.
Advanced Synthetic Techniques
Modern synthetic chemistry offers a range of sophisticated methods to improve the efficiency, selectivity, and environmental footprint of imidazole synthesis. These techniques are crucial for accessing complex and specifically substituted 2-aminoimidazole derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and enabling reactions that are difficult under conventional heating. The application of microwave irradiation to the synthesis of imidazole derivatives, including 2-aminoimidazoles, has been shown to be highly effective. acs.org This technique can significantly reduce reaction times from hours to minutes. acs.org
For instance, the synthesis of mono- and disubstituted-2-amino-1H-imidazoles via microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines has been reported as a superior method to traditional cyclocondensation reactions. acs.org Another example involves the one-pot, two-step synthesis of disubstituted 2-amino-1H-imidazoles, which benefits from the rapid heating and controlled conditions offered by microwave reactors. acs.org
A general microwave-assisted approach for synthesizing tri/tetrasubstituted imidazole derivatives involves a sequential two-step, one-pot, multicomponent reaction. rsc.org In a typical procedure, an aldehyde, an amine, a diketone, and an ammonium (B1175870) salt are reacted in the presence of a catalyst under microwave irradiation. rsc.org This method provides a green protocol due to the use of environmentally benign solvents like ethanol and the efficiency of microwave heating. rsc.org The yields for such reactions are often in the moderate to good range (46%-80%). rsc.org
The following table illustrates the effect of microwave assistance on reaction times and yields for the synthesis of various imidazole derivatives, which can be extrapolated to the synthesis of this compound analogs.
| Entry | Reactants | Conditions | Reaction Time | Yield (%) |
| 1 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, various amines, benzil, ammonium acetate (B1210297) | p-toluenesulfonic acid, ethanol, 80°C, 100W microwave | 30 min | 46-80 |
| 2 | Alkyl cyanide, ethylenediamine | Carbon disulfide, microwave irradiation | Reduced | High |
| 3 | 1,2-phenylenediamine, carboxylic acids | No catalyst, microwave irradiation | Quick | Efficient |
This table is a representative summary based on reported microwave-assisted syntheses of imidazole derivatives and is intended to illustrate the general advantages of the technique. acs.orgrsc.org
Catalysis plays a pivotal role in the synthesis of 2-aminoimidazoles, offering pathways with high efficiency and selectivity. Both metal-based and organocatalytic systems have been successfully employed.
Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been instrumental in the construction of substituted 2-aminoimidazoles. A notable example is the Pd-catalyzed carboamination of N-propargyl guanidines with aryl triflates. mdpi.comresearchgate.net This methodology facilitates the formation of both a C-N and a C-C bond in a single step, allowing for the rapid assembly of the 2-aminoimidazole core with diverse aryl substituents. mdpi.comresearchgate.net The reaction typically employs a palladium source like Pd(OAc)₂, a base such as LiOtBu, and a suitable phosphine (B1218219) ligand. acs.org
Organocatalysis: Organocatalysis provides a metal-free alternative for the synthesis of 2-aminoimidazoles. For instance, the use of deep eutectic solvents (DESs) like choline chloride-urea has been shown to catalyze the heterocyclodehydration between α-chloroketones and guanidine derivatives. acs.org This "green" methodology not only accelerates the reaction but also simplifies the work-up procedure. acs.org Another approach involves the use of diacetoxy-iodobenzene (DIB) as an oxidant in the one-pot synthesis of fused 2-amino-imidazoles from 1,2-diamino-arenes and Vilsmeier reagents under mild conditions. rsc.orgciac.jl.cn
The table below summarizes key catalyst systems used in the synthesis of 2-aminoimidazoles.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)₂ / Phosphine Ligand | N-propargyl guanidines, aryl triflates | Substituted 2-aminoimidazoles | C-N and C-C bond formation in one step |
| Deep Eutectic Solvents (e.g., Choline Chloride-Urea) | α-chloroketones, guanidine derivatives | 2-aminoimidazoles | Green, high yield, short reaction time |
| Diacetoxy-iodobenzene (DIB) | 1,2-diamino-arenes, Vilsmeier reagents | Fused 2-amino-imidazoles | Mild conditions, one-pot synthesis |
This table is a compilation of data from various sources detailing catalytic methods for 2-aminoimidazole synthesis. acs.orgrsc.orgmdpi.comresearchgate.netacs.orgciac.jl.cn
Regioselectivity is a critical aspect of imidazole synthesis, particularly when aiming for specific substitution patterns on the imidazole ring. The ability to control the position of substituents is essential for structure-activity relationship studies and the development of targeted therapeutics.
One strategy for achieving regioselectivity involves the use of directing groups. For example, in the synthesis of indazolo[2,1-b]phthalazine-triones, the choice of catalyst and reaction conditions can direct the reaction towards a specific regioisomer. researchgate.net
In the context of 2-aminoimidazoles, Pd-catalyzed alkyne carboamination reactions have demonstrated good regioselectivity. acs.orgnih.gov The reaction of N-propargyl guanidines with aryl triflates leads to the formation of 2-aminoimidazoles with the aryl group at a specific position, which is a result of the mechanistic pathway of the catalytic cycle. acs.orgnih.gov
Another approach to regioselective synthesis involves the cyclocondensation of α-chloroketones with guanidine derivatives. The substitution pattern of the final 2-aminoimidazole is determined by the structure of the starting α-chloroketone. mdpi.com
The following table provides examples of regioselective synthesis of substituted imidazoles.
| Starting Materials | Reagents/Catalyst | Product | Regioselectivity |
| N-propargyl guanidine, aryl triflate | Pd(OAc)₂, LiOtBu, phosphine ligand | Aryl-substituted 2-aminoimidazole | Aryl group at a specific position |
| α-chloroketone, guanidine | Deep eutectic solvent | Substituted 2-aminoimidazole | Substitution pattern determined by the α-chloroketone |
| Luminol, 1,3-cyclohexanedione, aromatic aldehydes | 2-1′-Methylimidazolium-3-yl-1-ethyl sulfate | Amino substituted indazolo[2,1-b]phthalazine-trione | Specific regioisomer formed |
This table illustrates various regioselective synthetic strategies for imidazole and related heterocyclic systems. acs.orgmdpi.comresearchgate.netnih.gov
Derivatization Strategies of the 1-Ethyl-1H-imidazol-2-amine Core
Once the 1-ethyl-1H-imidazol-2-amine core is synthesized, further derivatization can be carried out to explore a wider chemical space and modulate its properties.
N-Alkylation: The nitrogen atoms of the imidazole ring and the exocyclic amino group are potential sites for alkylation. The regioselectivity of N-alkylation can be controlled by the choice of reagents and reaction conditions. For instance, the use of potassium hydroxide (B78521) impregnated on alumina (B75360) provides a mild and efficient method for the N-alkylation of imidazoles with alkyl halides. ciac.jl.cn
N-Acylation: N-acyl imidazoles are versatile intermediates in organic synthesis and chemical biology. kyoto-u.ac.jp The acylation of the 2-amino group of 1-ethyl-1H-imidazol-2-amine can be achieved using various acylating agents such as acid chlorides or anhydrides. N-acyl imidazoles exhibit moderate reactivity and can be used for further transformations, including peptide synthesis and protein modification. kyoto-u.ac.jp The reactivity of N-acyl imidazoles can be tuned by introducing substituents on the imidazole ring. kyoto-u.ac.jp
Direct functionalization of the C4 and C5 positions of the imidazole ring presents a challenge due to the inherent reactivity of the different positions of the ring. However, methods for C-H functionalization of related heterocyclic systems can provide insights into potential strategies.
For example, ruthenium(II)-catalyzed regioselective direct diamidation of indoles at the C4- and C5-positions has been reported. nih.gov This protocol allows for the installation of two amide groups on the benzene (B151609) ring of indole (B1671886) using dioxazolones as the amidating agents. nih.gov While this is demonstrated on an indole system, the principles of transition metal-catalyzed C-H activation could potentially be adapted for the C4 and C5 functionalization of the 1-ethyl-1H-imidazol-2-amine core, likely requiring a directing group to achieve the desired regioselectivity.
The following table outlines potential derivatization strategies for the 1-ethyl-1H-imidazol-2-amine core.
| Position | Reaction Type | Reagents | Potential Products |
| N1/N3 | N-Alkylation | Alkyl halides, KOH/Al₂O₃ | N-alkylated derivatives |
| 2-Amino | N-Acylation | Acid chlorides, anhydrides | N-acylated derivatives |
| C4/C5 | C-H Functionalization | Transition metal catalysts, functionalizing agents | C4/C5-substituted derivatives |
This table presents a summary of potential derivatization strategies based on established methodologies for imidazoles and related heterocycles. ciac.jl.cnkyoto-u.ac.jpnih.gov
Halogenation and Cross-Coupling Reactions
The functionalization of the 2-aminoimidazole core through halogenation and subsequent cross-coupling reactions provides a powerful platform for creating diverse derivatives. These reactions allow for the introduction of a wide range of substituents, which is crucial for developing structure-activity relationships in medicinal chemistry.
Halogenation
The imidazole ring is susceptible to electrophilic halogenation, typically at the C4 and C5 positions. The regioselectivity of this reaction can be directed by the existing substituents and the reaction conditions. For 2-aminoimidazole derivatives, halogenation, such as bromination, often occurs at the 5-position. youtube.com For instance, using reagents like N-bromosuccinimide (NBS) in a suitable solvent allows for the selective monobromination of the imidazole ring. youtube.com The reactivity of the C4-C5 double bond in 2-aminoimidazoles is comparable to that of ethylenes, proceeding through an addition-elimination mechanism. rsc.org
The introduction of a halogen atom serves as a key step for further diversification, providing a "handle" for subsequent cross-coupling reactions. The choice of halogenating agent and conditions is critical to avoid over-halogenation or undesired side reactions. For example, direct fluorination can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide, often requiring specific protecting group strategies to control regioselectivity between the C4 and C5 positions. acs.org
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of complex 2-aminoimidazole derivatives. acs.org These methods facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of various aryl, heteroaryl, and alkyl groups.
One prominent method involves the Pd-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.orgnih.gov This reaction constructs the 2-aminoimidazole ring while simultaneously installing a substituent at the C4 position. The process involves an initial oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by coordination to the alkyne, nucleophilic attack by the guanidine, and reductive elimination to form the product. nih.govacs.org
Another powerful strategy is the direct C-H arylation of the imidazole core. This approach avoids the need for pre-halogenation. By employing a suitable palladium catalyst and protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, it is possible to sequentially arylate all three C-H bonds of the imidazole ring in a regioselective manner. nih.gov This allows for the synthesis of mono-, di-, and tri-arylated imidazoles from a common starting material.
Furthermore, halogenated 2-aminoimidazoles are excellent substrates for various cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination. For example, 2-iodoimidazoles can be coupled with organozinc reagents, and 5-stannylimidazoles can react with iodoindoles, demonstrating the versatility of these intermediates. researchgate.net The N-arylation of aminoimidazoles can also be achieved using palladium catalysis, typically requiring elevated temperatures. acs.org
Table 1: Examples of Cross-Coupling Reactions for 2-Aminoimidazole Synthesis This table is interactive. You can sort and filter the data.
| Reaction Type | Catalyst System | Reactants | Key Feature | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Carboamination | Pd(OAc)₂, Biarylphosphine Ligand, LiOtBu | N-propargyl guanidine, Aryl triflate | Forms C-C and C-N bonds in one step during ring formation. | nih.gov, acs.org |
| Suzuki Coupling | Palladium Catalyst | 5-Iodo-2'-deoxyuridine, Heteroarylstannanes | Couples a halogenated imidazole derivative with a boronic acid/ester. | researchgate.net |
| C-H Arylation | Palladium Catalyst, SEM protecting group | Imidazole, Aryl bromides/chlorides | Direct functionalization of C-H bonds, avoiding pre-halogenation. | nih.gov |
| N-Arylation | Pd₂(dba)₃, Ligand, K₂CO₃ | N-Protected aminoimidazole, Aryl halide | Forms a C-N bond at the amino group. | acs.org |
Scale-Up Considerations and Process Chemistry for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.
A key aspect of process chemistry is the selection of a synthetic route that utilizes readily available, inexpensive starting materials and avoids hazardous reagents and by-products. researchgate.net One efficient method for preparing the parent 2-aminoimidazole involves the reaction of 2-aminoacetaldehyde (B1595654) dimethyl acetal with O-methylisourea hemisulfate. chemicalbook.com This is followed by treatment with hydrochloric acid to facilitate cyclization and formation of the hydrochloride salt. chemicalbook.com Adapting this for the 1-ethyl derivative would likely involve starting with N-ethyl-2-aminoacetaldehyde or a similar precursor.
Traditional methods for imidazole synthesis can have drawbacks, such as the use of harsh reagents like phosphorus oxychloride or the release of noxious by-products like alkyl mercaptans, which are undesirable on a large scale. google.com Modern process chemistry aims to overcome these issues. For example, the use of "greener" reaction media, such as deep eutectic solvents (DES), has been shown to be effective for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov These solvents can reduce reaction times, simplify work-up procedures through simple filtration and crystallization, and can often be recycled. mdpi.comnih.gov
Reaction: The cyclocondensation reaction to form the imidazole ring. Optimization of reaction parameters such as temperature, pressure, stoichiometry, and catalyst loading is crucial for maximizing yield and minimizing impurities.
Work-up and Isolation: After the reaction, the product must be isolated from the reaction mixture. This may involve extraction, precipitation, and filtration. The choice of solvents is critical, with a preference for those that are less toxic and easily recoverable.
Purification: To meet pharmaceutical standards, the isolated product typically requires further purification. Crystallization or re-crystallization is a common method for obtaining high-purity crystalline solids.
Salt Formation: The final step involves the formation of the hydrochloride salt. This is often achieved by treating a solution of the free base with hydrochloric acid, followed by crystallization of the salt. chemicalbook.com This step is important for improving the stability and solubility of the final compound.
Drying and Milling: The purified salt is dried to remove residual solvents and may be milled to achieve a specific particle size distribution required for formulation.
Throughout the scale-up process, robust analytical methods are required to monitor reaction progress, identify impurities, and ensure the quality and consistency of the final product.
Table 2: Key Considerations in Process Chemistry for Amine Hydrochloride Production This table is interactive. You can sort and filter the data.
| Process Stage | Key Consideration | Objective | Potential Method | Reference |
|---|---|---|---|---|
| Synthesis | Reagent & Solvent Selection | Improve safety, reduce cost and environmental impact. | Use of deep eutectic solvents; avoid harsh reagents. | mdpi.com, nih.gov, google.com |
| Isolation | Product Recovery | Maximize yield and simplify the process. | Precipitation followed by filtration. | mdpi.com |
| Purification | Purity | Achieve high purity required for pharmaceutical use. | Crystallization / Recrystallization. | mdpi.com |
| Salt Formation | Stability & Solubility | Form a stable, soluble salt. | Treatment of the free base with hydrochloric acid. | chemicalbook.com |
Computational and Theoretical Investigations of 1 Ethyl 1h Imidazol 2 Amine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, offering a deep understanding of its stability and chemical nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. als-journal.com It is favored for its balance of accuracy and computational efficiency. DFT calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G, to optimize the molecular geometry and calculate various electronic parameters. edu.krdniscpr.res.in
For a molecule like 1-ethyl-1H-imidazol-2-amine hydrochloride, a DFT analysis would reveal key details about its geometry, such as bond lengths, bond angles, and dihedral angles. The optimized structure provides the most stable three-dimensional arrangement of the atoms. Furthermore, DFT is used to calculate thermodynamic properties and the distribution of electrons, which are crucial for understanding the molecule's behavior in chemical reactions. niscpr.res.in Studies on similar heterocyclic compounds, such as N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, have successfully used DFT to correlate experimental spectral data with theoretical calculations, validating the accuracy of this approach. niscpr.res.in
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krdresearchgate.net Conversely, a small gap indicates a molecule is more reactive. wuxibiology.com In studies of related imidazole (B134444) derivatives, the HOMO is often localized on the imidazole ring, while the LUMO is distributed across other parts of the structure. researchgate.net The energy gap for a similar compound, Ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate, was calculated to be 3.5968 eV, indicating significant stability. researchgate.net For this compound, the HOMO would likely be centered on the electron-rich imidazole ring and the amine group, while the LUMO would be distributed across the heterocyclic system.
Table 1: Representative Frontier Molecular Orbital Data based on Similar Imidazole Compounds
| Parameter | Representative Energy Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to 0.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 | Energy difference (ELUMO - EHOMO); indicates chemical stability and reactivity. edu.krdresearchgate.net |
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The EPS map illustrates the charge distribution on the molecule's surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). niscpr.res.in
For this compound, the EPS analysis would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the primary amine group, identifying them as sites for electrophilic interaction and hydrogen bond donation. The hydrogen atoms of the amine and the hydrochloride proton would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein receptor. These methods are vital in drug design and medicinal chemistry. asianpubs.org
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. To determine the most stable conformation, a potential energy surface scan is often performed by systematically rotating key dihedral angles and calculating the energy of each resulting structure using methods like DFT. researchgate.net
For this compound, the key rotational bonds would be between the ethyl group and the imidazole ring (C-N bond) and around the C-C bond of the ethyl group. The analysis would identify the lowest energy conformer, which is the most probable structure of the molecule in a given environment. This information is a prerequisite for accurate molecular docking, as the ligand's conformation significantly influences its binding affinity. researchgate.net
Molecular docking is a simulation technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.com The goal is to find the binding mode with the lowest energy score, which corresponds to the highest binding affinity. Docking studies on imidazole and benzimidazole (B57391) derivatives have shown that these scaffolds can form various interactions with amino acid residues in a protein's active site. nih.govresearchgate.net
Common interactions observed for imidazole-containing ligands include:
Hydrogen Bonds: The nitrogen atoms of the imidazole ring and the amine group can act as hydrogen bond donors and acceptors. nih.gov
π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP). nih.gov
π-Cation Interactions: The imidazole ring can also participate in π-cation interactions with positively charged residues such as Arginine (ARG) or Lysine (LYS). nih.gov
Hydrophobic Interactions: The ethyl group provides a hydrophobic region that can interact with nonpolar pockets within the receptor.
A hypothetical docking study of this compound into a relevant receptor, such as a kinase or cyclooxygenase, would likely reveal a combination of these interactions, anchoring the molecule within the binding site. scispace.com
Table 2: Potential Interacting Amino Acid Residues for this compound in a Receptor Active Site (Illustrative)
| Interaction Type | Potential Amino Acid Partner | Part of Ligand Involved |
|---|---|---|
| Hydrogen Bond | ARG, LYS, ASP, GLU | Imidazole Nitrogens, Amine Group |
| π-π Stacking | PHE, TYR, TRP | Imidazole Ring |
| π-Cation | ARG, LYS | Imidazole Ring |
| Hydrophobic | LEU, VAL, ILE, ALA | Ethyl Group |
These computational models provide a theoretical foundation for understanding the chemical and potential biological activity of this compound, guiding further experimental research. nih.gov
Prediction of Binding Affinity and Specificity
The prediction of how strongly and specifically this compound might bind to a biological target, such as a protein or enzyme, is a primary goal of computational analysis. This is typically achieved through molecular docking simulations.
In a typical molecular docking study, a three-dimensional model of the target protein is used. The molecule of interest, in this case, this compound, would be placed into the binding site of the protein in various orientations and conformations. A scoring function is then employed to estimate the binding affinity for each pose. These scoring functions calculate a value, often a negative number, where a more negative value indicates a stronger predicted binding affinity.
For instance, studies on similar imidazole-containing compounds have utilized docking programs like AutoDock or Glide. The results are often presented in a table that includes the docking score (in kcal/mol) and details of the specific amino acid residues in the protein that form hydrogen bonds or other interactions with the ligand.
Hypothetical Data Table for a Docking Study:
| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
| Protein Kinase X | -7.5 | ASP 145, LYS 89 | Hydrogen Bond |
| PHE 146 | Pi-Pi Stacking | ||
| Cytochrome P450 Y | -6.2 | ALA 298, ILE 301 | Hydrophobic |
| SER 112 | Hydrogen Bond |
Note: The data in this table is purely illustrative of how results would be presented and is not based on actual experimental or computational findings for this compound.
Prediction of Chemical Reactivity and Selectivity via Computational Methods
Computational methods, particularly those based on quantum mechanics, are powerful tools for predicting the chemical reactivity and selectivity of a molecule. These methods can elucidate the electronic structure and provide insights into where a molecule is most likely to react.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around a molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show low electron density (electrophilic sites). This allows for the prediction of where a molecule might be attacked by electrophiles or nucleophiles.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule, helping to predict the regioselectivity of a reaction.
Illustrative Table of Calculated Reactivity Descriptors:
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -6.8 eV | Indicates potential for electron donation |
| LUMO Energy | 1.2 eV | Indicates potential for electron acceptance |
| HOMO-LUMO Gap | 8.0 eV | Suggests high chemical stability |
| Most Nucleophilic Site | N atom in the imidazole ring | Predicted site for electrophilic attack |
| Most Electrophilic Site | C2 atom of the imidazole ring | Predicted site for nucleophilic attack |
Note: This table contains hypothetical data for illustrative purposes only.
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field.
A QSAR study on a series of compounds related to this compound would involve:
Data Set Collection: Gathering a series of analogous molecules with their experimentally determined biological activities (e.g., IC50 values).
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. The results of a QSAR study are often presented as an equation that links the biological activity to the most influential molecular descriptors.
Example QSAR Equation:
log(1/IC50) = 0.5 * (logP) - 0.2 * (Dipole Moment) + 1.5 * (Topological Index) + C
Note: This equation is a simplified and hypothetical example.
Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 1h Imidazol 2 Amine Hydrochloride
Nucleophilic Reactivity of the Amine Moiety and Imidazole (B134444) Nitrogen Atoms
The 1-ethyl-1H-imidazol-2-amine hydrochloride molecule possesses multiple sites for potential nucleophilic attack, primarily the exocyclic amine group and the nitrogen atoms within the imidazole ring. The reactivity of these sites is influenced by factors such as electron density, steric hindrance, and the tautomeric equilibrium of the imidazole ring. nih.gov
The exocyclic 2-amino group is a significant site of nucleophilicity. The lone pair of electrons on this nitrogen atom can participate in reactions with various electrophiles. However, the nucleophilicity of this amine is modulated by the electronic properties of the imidazole ring to which it is attached. The imidazole ring itself contains two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a substituent (in this case, an ethyl group) and a pyridine-type nitrogen (N3) with a lone pair of electrons in an sp2 hybrid orbital. nih.govresearchgate.net
In the neutral 1-substituted 2-aminoimidazole, the N3 nitrogen is generally considered the most nucleophilic site for reactions like alkylation. researchgate.net This is because its lone pair is more available for donation compared to the N1 nitrogen, whose lone pair is involved in the aromatic sextet. The exocyclic amino group's nucleophilicity is somewhat diminished due to the electron-withdrawing character of the imidazole ring.
The protonation state of the molecule, as in the hydrochloride salt, significantly alters this reactivity. The positive charge is delocalized across the imidazole and exocyclic amine, which reduces the nucleophilicity of all nitrogen atoms. Under basic conditions, deprotonation can occur, regenerating the more nucleophilic free base. The relative nucleophilicity of the different nitrogen atoms can be influenced by the reaction conditions and the nature of the electrophile. mnstate.edu For instance, hard electrophiles may favor reaction at the most basic site, while softer electrophiles might react at a different position.
The concept of dual reactivity is pertinent, where the molecule can react as either a nucleophile or an electrophile depending on the reaction partner. researchgate.net The interplay between the different nucleophilic centers allows for the synthesis of a diverse range of substituted imidazole derivatives. researchgate.net
Electrophilic Substitution Reactions on the Imidazole Ring
The imidazole ring in 1-ethyl-1H-imidazol-2-amine is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the positions on the ring (C4 and C5) exhibit different levels of reactivity, which are influenced by the substituents present, namely the 1-ethyl group and the 2-amino group.
The 2-amino group is a strong activating group, directing electrophiles to the C5 position. The ethyl group at the N1 position also influences the electron distribution in the ring. While alkyl groups are generally electron-donating, their effect on the regioselectivity of electrophilic substitution in this specific context requires detailed study.
Common electrophilic substitution reactions for imidazoles include nitration, halogenation, and Friedel-Crafts type reactions. However, the strongly acidic conditions often required for these reactions can lead to protonation of the imidazole ring and the exocyclic amino group, deactivating the ring towards electrophilic attack. Therefore, reaction conditions must be carefully controlled. For instance, nitration might be achieved using milder nitrating agents to avoid extensive protonation.
The inherent basicity of the imidazole nitrogen can also lead to complex formation with Lewis acid catalysts used in Friedel-Crafts reactions, potentially inhibiting the reaction. Despite these challenges, the synthesis of various substituted 2-aminoimidazoles through such pathways has been explored, often requiring optimization of catalysts and reaction conditions to achieve desired regioselectivity and yields.
Oxidation and Reduction Pathways of 1-Ethyl-1H-imidazol-2-amine Derivatives
The oxidation and reduction of 1-ethyl-1H-imidazol-2-amine derivatives can proceed through various pathways, involving either the imidazole core or the substituents. The imidazole ring itself is relatively stable to oxidation, but under strong oxidizing conditions, it can be cleaved. More commonly, oxidation reactions target substituents on the ring or the exocyclic amine.
The 2-amino group can be oxidized to nitroso or nitro functionalities, though this often requires specific reagents to avoid side reactions. The ethyl group at the N1 position could potentially be oxidized at the benzylic-like position if appropriate activating groups were present on the imidazole ring, though this is less common.
Some imidazole derivatives have been shown to undergo reversible oxidation processes, which can be studied using electrochemical methods like cyclic voltammetry. iaea.org These studies can provide information on the oxidation potentials and the stability of the resulting radical cations or dications. iaea.org The presence of N-donor substituents can significantly influence these electrochemical properties. iaea.org
Reduction of the imidazole ring is generally difficult due to its aromatic stability. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the ring can be reduced to an imidazolidine. More commonly, reducible functional groups attached to the imidazole ring are targeted. For example, if a nitro group were introduced onto the ring via electrophilic substitution, it could be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
The N-tosyl group, often used as a protecting group in the synthesis of 2-aminoimidazoles, can be reductively cleaved. acs.org This highlights a common strategy where a functional group is introduced to facilitate a particular reaction and then removed in a subsequent reduction step. acs.org
Cycloaddition and Condensation Reactions Involving the Imidazole Core
The imidazole core of 1-ethyl-1H-imidazol-2-amine can participate in various cycloaddition and condensation reactions, leading to the formation of fused heterocyclic systems. The 2-amino group and the endocyclic nitrogen atoms provide the necessary nucleophilicity to react with suitable polyfunctional electrophiles.
One common reaction is the condensation with 1,3-dicarbonyl compounds or their equivalents. For example, reaction with a β-ketoester can lead to the formation of imidazo[1,2-a]pyrimidine (B1208166) derivatives. The reaction typically proceeds through initial nucleophilic attack of the endocyclic N1 or the exocyclic amino group on one of the carbonyls, followed by cyclization and dehydration. The regioselectivity of this condensation can be influenced by the substituents on both the imidazole and the dicarbonyl compound.
Three-component reactions involving 2-aminoimidazoles, aldehydes, and isocyanides (a variation of the Ugi reaction) have been developed to synthesize complex fused imidazoles, such as 5-aminoimidazo[1,2-a]imidazoles. nih.gov These reactions are often catalyzed by Lewis or Brønsted acids and offer a high degree of molecular diversity from simple starting materials. nih.gov
While the imidazole ring itself is not a typical diene or dienophile for Diels-Alder reactions, substituted imidazoles can be designed to participate in [4+2] cycloadditions. More relevant to this core structure are 1,3-dipolar cycloadditions. For example, if an azide (B81097) functionality were introduced, it could undergo cycloaddition with alkynes to form triazole-fused systems. youtube.com
Condensation reactions are also central to the synthesis of the 2-aminoimidazole core itself. A common method involves the reaction of a guanidine (B92328) derivative with an α-haloketone. mdpi.com This heterocyclodehydration process is a powerful tool for constructing the 2-aminoimidazole scaffold. mdpi.com
Kinetic and Thermodynamic Studies of Key Reactions
Kinetic and thermodynamic studies provide crucial insights into the reactivity and stability of 1-ethyl-1H-imidazol-2-amine and its derivatives. These studies help in understanding reaction mechanisms, optimizing reaction conditions, and predicting the feasibility of synthetic routes.
Kinetic Studies:
Kinetic analyses of reactions involving 2-aminoimidazoles can reveal the rate-determining step and the influence of various factors on the reaction rate. For example, in condensation reactions, the rate may depend on the concentration of the reactants, the catalyst, and the temperature. The use of techniques like UV-Vis spectroscopy or NMR spectroscopy can monitor the progress of a reaction over time.
In the context of nonenzymatic RNA replication, the activation of nucleotides with 2-aminoimidazole has been shown to significantly accelerate the kinetics of primer extension reactions. nih.gov This suggests that the 2-aminoimidazole moiety can act as an effective leaving group, facilitating the formation of phosphodiester bonds. nih.gov The rate enhancement observed in these systems highlights the role of the imidazole derivative in lowering the activation energy of the reaction.
Thermodynamic Studies:
Thermodynamic studies focus on the energy changes that occur during a reaction, determining the relative stability of reactants, intermediates, and products. The standard Gibbs free energy of formation (ΔG°f) is a key parameter used to assess the thermodynamic stability of a compound. researchgate.net
For imidazole derivatives, computational methods such as Density Functional Theory (DFT) are often employed to calculate thermodynamic properties. researchgate.net These calculations can predict the relative stabilities of different tautomers or isomers. For instance, studies have shown that N-substituted imidazoles are generally more stable than the corresponding pyrazoles, a difference attributed to the weaker N-N bond in pyrazoles rather than a difference in aromaticity. acs.orgresearchgate.net
Experimental techniques like combustion calorimetry and Calvet microcalorimetry can be used to determine the standard molar enthalpies of formation (ΔH°f) of imidazole derivatives. researchgate.net These experimental values are crucial for validating theoretical models and for building a comprehensive thermodynamic database for this class of compounds. researchgate.net The thermodynamic parameters for complexation reactions with metal ions have also been studied for related amino acid systems, providing data on stability constants and the enthalpic and entropic contributions to binding. iaea.org
The following table summarizes key thermodynamic parameters for related compounds, illustrating the type of data obtained from such studies.
| Compound | ΔH°f (gas, 298.15 K) (kJ/mol) | Method |
| 2-Amino-1,3,4-thiadiazole | 158.4 ± 3.4 | Experimental |
| 2-Amino-5-methyl-1,3,4-thiadiazole | 114.3 ± 4.0 | Experimental |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | 86.8 ± 4.5 | Experimental |
| Data adapted from a study on related aminothiadiazoles, showcasing typical thermodynamic data. researchgate.net |
Elucidation of Reaction Mechanisms and Identification of Intermediates
Understanding the detailed step-by-step pathway of a chemical reaction, including the identification of transient intermediates, is fundamental to controlling and optimizing chemical transformations. For reactions involving this compound, a combination of experimental and computational methods is employed to elucidate these mechanisms.
A key aspect of the reactivity of 2-aminoimidazoles is their ability to be synthesized from other heterocyclic systems through rearrangement reactions. For example, a divergent synthesis starting from 2-aminopyrimidines can lead to substituted 2-aminoimidazoles. acs.org The elucidation of this pathway involved the characterization of intermediates, such as imidazo[1,2-a]pyrimidin-1-ium salts, which undergo cleavage and rearrangement to form the final imidazole product. acs.org
In multicomponent reactions, such as the one used to synthesize 5-aminoimidazo[1,2-a]imidazoles, the proposed mechanism involves the initial formation of an iminium intermediate from the reaction of the aldehyde and the 2-aminoimidazole. nih.gov This is followed by the addition of the isocyanide and subsequent intramolecular cyclization. The regioselectivity of such reactions can often be explained by the stability of the intermediates formed. nih.gov
Spectroscopic techniques are invaluable for identifying intermediates. For instance, in situ NMR or IR spectroscopy can be used to observe the formation and consumption of species during a reaction. In some cases, intermediates can be isolated and characterized by methods like X-ray crystallography, providing definitive structural proof. nih.gov
Computational studies, particularly DFT calculations, are powerful tools for mapping out reaction energy profiles. acs.org These calculations can predict the structures of transition states and intermediates, and their relative energies, which helps to rationalize the observed product distribution. For example, in a study on nickel-catalyzed cross-coupling reactions, computational analysis of the reaction intermediates helped to explain the selectivity between C-C and C-N bond formation. acs.org
The mechanism for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine in deep eutectic solvents has been proposed to involve a series of steps including nucleophilic substitution, cyclization, and dehydration, with the solvent playing a potential catalytic role through hydrogen bonding. mdpi.com
Influence of Substituents (e.g., ethyl group) on Reactivity and Selectivity
Substituents on the 2-aminoimidazole core, such as the N1-ethyl group, play a critical role in modulating the molecule's chemical reactivity and the selectivity of its reactions. These effects can be broadly categorized as electronic and steric.
Electronic Effects:
The ethyl group at the N1 position is an electron-donating group (EDG) through an inductive effect. This increases the electron density within the imidazole ring, which can have several consequences:
Enhanced Nucleophilicity: The increased electron density at the N3 position and the C4/C5 positions makes the molecule a better nucleophile and more reactive towards electrophiles.
Basicity: The electron-donating nature of the ethyl group increases the basicity of the imidazole ring, particularly at the N3 position.
Aromaticity: While N-substitution can influence the aromaticity of the imidazole ring, the effect of a simple alkyl group like ethyl is generally less pronounced compared to strong electron-withdrawing or -donating groups. Studies on N-substituted imidazoles have shown that their aromaticity can be sensitive to the electronic nature of the substituent. acs.orgresearchgate.net
Steric Effects:
The ethyl group also introduces steric bulk around the N1 position. This can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent C5 position or the N1 nitrogen itself.
Regioselectivity in Substitution: In electrophilic substitution reactions, the ethyl group might sterically disfavor attack at the C5 position, potentially leading to a higher proportion of substitution at the C4 position, depending on the size of the electrophile.
Conformational Preferences: The presence of the ethyl group can influence the preferred conformation of the molecule, which in turn can affect its interaction with other molecules or catalysts. In some cases, steric repulsion between the N-substituent and the hydrogen at the C2 position has been noted to affect the stability of certain conformations. acs.org
Applications in Chemical and Biological Research of 1 Ethyl 1h Imidazol 2 Amine Hydrochloride and Analogues
A Gateway to Molecular Complexity: Role as Synthetic Intermediates and Building Blocks
The inherent reactivity of the 2-aminoimidazole core makes it a prized starting material for the construction of a diverse array of more elaborate chemical structures. iau.ir This is particularly true for the synthesis of advanced heterocyclic systems and complex organic molecules, where the specific arrangement of nitrogen atoms in the imidazole (B134444) ring provides a unique template for cyclization and functionalization reactions.
Forging New Frontiers: Precursors for Advanced Heterocyclic Systems
The primary amino group and the endocyclic nitrogen atoms of 1-ethyl-1H-imidazol-2-amine and its analogs offer multiple reaction sites for the construction of fused heterocyclic systems. One of the most prominent applications is in the synthesis of imidazo[1,2-a]pyrimidines, a class of compounds known for its wide range of pharmacological properties. iau.ir The reaction of 2-aminoimidazoles with β-dicarbonyl compounds or their equivalents is a well-established method for constructing this fused ring system. For instance, the condensation of a 2-aminoimidazole with a β-ketoester can lead to the formation of a substituted imidazo[1,2-a]pyrimidin-5-one.
| Reactant 1 | Reactant 2 | Resulting Heterocyclic System |
| 2-Aminoimidazole analog | β-Ketoester | Imidazo[1,2-a]pyrimidin-5-one |
| 2-Aminoimidazole analog | N-substituted maleimide | Tetrahydroimidazo[1,2-a]pyrimidine derivative iau.ir |
| 2-Aminoimidazole analog | Ethyl ethoxymethylenecyanoacetate | 2,3-dihydroimidazo[1,2-a]pyrimidine |
Furthermore, the reaction of 4,5-dihydro-1H-imidazol-2-amine hydrobromides with ethyl ethoxymethylenecyanoacetate in the presence of a base leads to the formation of 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles. This reaction proceeds through an initial reaction on the exocyclic nitrogen atom, followed by cyclization.
Building Blocks for Intricate Architectures: Synthesis of Complex Organic Molecules
Beyond fused heterocycles, 1-ethyl-1H-imidazol-2-amine hydrochloride and its analogs serve as key intermediates in the synthesis of a variety of complex organic molecules. Their utility stems from the ability to introduce the imidazole moiety, a common pharmacophore, into larger molecular frameworks. For example, the condensation of N-substituted 1H-indole-2-carboxylic acids with 3-(1H-imidazol-1-yl)propan-1-amine, a related imidazole-containing amine, using coupling agents like EDC·HCl, affords N-substituted 1H-indole-2-carboxamides. nih.gov
The synthesis of novel thiazol-2-amines, which are known bioactive molecules, can be achieved through reactions involving imidazole-containing precursors. nih.govnih.gov These examples highlight the role of amino-functionalized imidazoles in generating libraries of compounds for biological screening.
The Art of Coordination: Imidazole-2-amines in Coordination Chemistry and Catalysis
The nitrogen atoms within the imidazole ring and the exocyclic amino group of 1-ethyl-1H-imidazol-2-amine and its analogs provide excellent coordination sites for metal ions. This has led to their exploration as ligands in the development of novel metal complexes with interesting properties and catalytic activities.
The Ligand's Embrace: Ligand Properties of Imidazole-2-amines
Imidazole derivatives are well-regarded as versatile ligands in coordination chemistry. nih.gov The imidazole ring can coordinate to metal centers through its sp2-hybridized nitrogen atoms. researchgate.net The presence of the 2-amino group in compounds like 1-ethyl-1H-imidazol-2-amine introduces an additional coordination site, allowing for bidentate chelation. This chelation can enhance the stability of the resulting metal complexes. The nature of the substituents on the imidazole ring and the amino group can be tuned to modulate the electronic and steric properties of the ligand, thereby influencing the geometry and reactivity of the metal complex.
Crafting Metal Complexes: Formation and Characterization
A variety of metal complexes incorporating imidazole-based ligands have been synthesized and characterized. For instance, platinum(II) complexes with ligands derived from benzimidazole (B57391) have been prepared and their structures elucidated using spectroscopic methods and DFT calculations. iau.ir Similarly, cobalt(II) coordination compounds with imidazole-functionalized terpyridine ligands have been synthesized and their magnetic properties investigated. researchgate.net The synthesis of copper(II) complexes with imidazole-2-carboxaldehyde has also been reported, where the imidazole nitrogen and the aldehyde oxygen coordinate to the metal center. nih.gov While specific studies on the metal complexes of this compound are not extensively documented in the reviewed literature, the general principles of coordination chemistry of 2-aminoimidazoles suggest its potential to form stable complexes with a range of transition metals.
| Metal Ion | Imidazole-based Ligand | Resulting Complex Type |
| Platinum(II) | Benzimidazole derivative | Heterogeneous catalyst iau.ir |
| Cobalt(II) | Imidazole-functionalized terpyridine | 1D coordination polymer or discrete complex researchgate.net |
| Copper(II) | Imidazole-2-carboxaldehyde | Oxidase-like nanozyme nih.gov |
Powering Reactions: Exploration in Homogeneous and Heterogeneous Catalysis
Metal complexes bearing imidazole-derived ligands have shown significant promise in catalysis. The electronic properties of the imidazole ligand can influence the catalytic activity of the metal center. For example, platinum(II) complexes with benzimidazole-derived ligands have been employed as efficient heterogeneous catalysts for the Biginelli reaction, a multicomponent reaction to synthesize dihydropyrimidinones. iau.ir
In the realm of photocatalysis, a heterogeneous nickel single-atom catalyst on carbon nitride (Ni1/CN) has demonstrated tunable reactivity based on the coordinated ligand. acs.org While bidentate bipyridine ligands favor C-C coupling, the use of monodentate imidazole ligands can facilitate C-O coupling reactions. acs.org This highlights the potential of imidazole-based ligands to direct the selectivity of catalytic transformations. Although direct catalytic applications of this compound complexes are not widely reported, the existing research on related systems provides a strong foundation for their future exploration in both homogeneous and heterogeneous catalysis.
Exploration in Medicinal Chemistry Research (Non-Clinical Focus)
The scaffold of this compound, belonging to the broader class of 2-aminoimidazoles, has been a subject of significant interest in non-clinical medicinal chemistry research. The focus has been on understanding the fundamental mechanisms through which these molecules and their analogues interact with biological targets, primarily enzymes and receptors. This exploration aims to delineate the structure-activity relationships (SAR) and the molecular-level interactions that underpin their biological effects, providing a foundation for the rational design of new chemical entities.
The imidazole core is a versatile pharmacophore that has been incorporated into numerous enzyme inhibitors. acs.orgnih.gov Mechanistic studies are crucial for understanding how these compounds exert their inhibitory effects, whether through competitive, non-competitive, uncompetitive, or mixed-type inhibition. nih.govresearchgate.net Such studies often involve kinetic analyses to determine inhibition constants (Kᵢ) and explore how the inhibitor interacts with the enzyme and the enzyme-substrate complex. nih.govresearchgate.net For instance, substrate-assisted inhibition is a mechanism where the inhibitor, often an analogue of a substrate, forms a covalent adduct with the enzyme, leading to potent inhibition. nih.gov
Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme implicated in inflammatory processes and leukocyte trafficking. researchgate.netnih.govfrontiersin.orgfrontiersin.org It possesses dual functions as an adhesion molecule and an amine oxidase, which catalyzes the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide, and ammonia. researchgate.netfrontiersin.org The inhibition of VAP-1's enzymatic activity is an attractive strategy for anti-inflammatory therapies. researchgate.netresearchgate.net
Research has identified 1H-imidazol-2-amine derivatives as potent inhibitors of VAP-1. researchgate.netsemopenalex.orgnih.gov In one study, scientists synthesized a series of novel 1H-imidazol-2-amine derivatives and evaluated their VAP-1 inhibitory activity. nih.gov A particular compound, 37b, emerged as a highly potent VAP-1 inhibitor with IC₅₀ values of 0.019 μM for human VAP-1 and 0.0051 μM for rat VAP-1. nih.gov This compound was developed based on the structure of 1H-benzimidazol-2-amine, which was identified as a more potent bioisostere of phenylguanidine. nih.gov Oral administration of this derivative was shown to significantly inhibit ocular permeability in a diabetic rat model, highlighting its potential for conditions like diabetic macular edema. researchgate.netfrontiersin.orgnih.gov The inhibitory action of these compounds on VAP-1 is thought to mitigate inflammation by reducing the production of harmful by-products and modulating leukocyte adhesion. frontiersin.orgnih.gov
Table 1: VAP-1 Inhibitory Activity of Imidazole Derivatives
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 37b | Human VAP-1 | 0.019 | nih.gov |
| Compound 37b | Rat VAP-1 | 0.0051 | nih.gov |
| 1H-benzimidazol-2-amine (5) | Human VAP-1 | Potent activity reported | nih.gov |
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. nih.goved.ac.uk The imidazole scaffold is a privileged structure in the design of kinase inhibitors, often acting as an ATP-mimetic by binding to the ATP-binding pocket of the kinase. acs.orgacs.orgresearchgate.net
Various imidazole-based analogues have been investigated as inhibitors of different kinases. For instance, substituted 2-thioimidazoles have been developed as potent inhibitors of p38 MAP kinase, with IC₅₀ values in the low nanomolar range. acs.org These inhibitors were designed to interact with less-conserved regions of the kinase to improve specificity and reduce side effects associated with earlier diaryl-imidazole inhibitors. acs.org
Other studies have explored benzimidazole derivatives as multi-kinase inhibitors. mdpi.com For example, certain 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids have shown inhibitory activity against EGFR, HER2, and CDK2. mdpi.com Similarly, imidazo[1,2-a]pyridine-based compounds have been synthesized and evaluated as kinase inhibitors. researchgate.net A library of 2,4,5-trisubstituted pyridyl-imidazole compounds was synthesized and tested against STK10 and SLK kinases, demonstrating the modularity of the imidazole scaffold in creating focused inhibitor libraries. acs.org The mechanism of these inhibitors generally involves competitive binding at the ATP site, leading to the downregulation of kinase-mediated signaling pathways. nih.gov
Table 2: Kinase Inhibitory Activity of Imidazole Analogues
| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Thioimidazoles | p38 MAP Kinase | Potent inhibition with low nanomolar IC₅₀ values. | acs.org |
| Benzimidazole Hybrids (6h, 6i) | EGFR, HER2, CDK2, AURKC, mTOR | Showed significant inhibitory activity with low micromolar IC₅₀ values. | mdpi.com |
| 2,4,5-Trisubstituted Pyridyl-imidazoles | STK10, SLK | Library developed, demonstrating modular synthesis for kinase inhibitor discovery. | acs.org |
| Imidazo[1,2-a]pyridines | Various (e.g., in cancer cell lines) | Some compounds significantly inhibited cancer cell growth. | researchgate.net |
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. rsc.orgrsc.org Non-steroidal aromatase inhibitors often contain a nitrogen-containing heterocycle, such as an imidazole or triazole, which coordinates to the heme iron atom of the enzyme, thereby blocking its activity. rsc.orgpharmatutor.org Several studies have reported the synthesis and evaluation of novel imidazole derivatives as aromatase inhibitors. rsc.orgrsc.orgnih.govnih.gov In one such study, a hybrid molecule containing an imidazole ring and a thiazolylhydrazone structure showed potent aromatase inhibitory activity with an IC₅₀ value of 0.020 μM, comparable to the clinical drug letrozole. rsc.orgrsc.org
Tubulin is a crucial protein involved in microtubule formation, which is essential for cell division. nih.gov Inhibitors of tubulin polymerization are effective anticancer agents. nih.govnih.gov The imidazole scaffold has been incorporated into compounds designed to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govnih.gov For example, fused imidazopyrazine derivatives have been shown to inhibit tubulin polymerization in vitro and impair microtubule-dependent processes in neuroblastoma cells. nih.gov Another study reported an imidazole derivative that inhibited tubulin polymerization by 39.7% at a concentration of 5 µM. nih.gov
Table 3: Aromatase and Tubulin Polymerization Inhibitory Activity of Imidazole Analogues
| Compound Class/Number | Target | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Imidazole-Thiazolylhydrazone Hybrid (2e) | Aromatase | IC₅₀ | 0.020 ± 0.002 μM | rsc.orgrsc.org |
| Imidazo[1,2-a]pyrazine Derivatives (4h, 4k) | Tubulin Polymerization | Cellular Activity | Potent inhibition in neuroblastoma cells | nih.gov |
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govacs.org The imidazole ring has been used as a central scaffold for designing selective COX-2 inhibitors. researchgate.netnih.govresearchgate.net
Researchers have designed and synthesized series of 1,5-diaryl- and 1,2-disubstituted imidazole derivatives and evaluated their COX inhibitory activity. researchgate.netnih.govnih.gov In one study, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were found to be selective COX-2 inhibitors. nih.govresearchgate.net Compound 5b from this series was the most potent, with an IC₅₀ of 0.71 µM against COX-2 and a selectivity index of 115. nih.gov Molecular docking studies revealed that the methylsulfonyl group of this compound forms a key hydrogen bond with Arg513 in the COX-2 active site, similar to the sulfonamide group of celecoxib. nih.govresearchgate.net These findings demonstrate that the imidazole scaffold can be effectively utilized to create potent and selective COX-2 inhibitors. nih.gov
Table 4: COX-2 Inhibitory Activity of Imidazole Analogues
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference(s) |
|---|---|---|---|
| Compound 5b (N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline) | 0.71 | 115 | nih.govresearchgate.net |
| Benzimidazole derivative 44 | 0.12 | 104.67 | nih.gov |
Beyond enzyme inhibition, imidazole-containing compounds have been investigated for their ability to interact with and modulate the function of various receptors. These studies are essential for understanding the pharmacological profile of this class of compounds.
Research into 2-aminoimidazole derivatives has identified them as antagonists for the human adenosine (B11128) A₃ receptor. nih.govrsc.org A combinatorial library of 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives was synthesized and tested against all human adenosine receptor subtypes. nih.govrsc.org While the initial 2-aminoimidazole derivatives showed weak to moderate affinity, further modification to 2-aminoimidazolyl-thiazole derivatives significantly improved affinity for the A₁, A₂ₐ, and A₃ adenosine receptors. nih.gov Compound 12b from this series was identified as the most potent and selective non-xanthine human adenosine A₃ receptor antagonist. rsc.org Molecular modeling suggested that the 2-amino-thiazole scaffold forms a double hydrogen bond interaction with Asn6.55 in the A₂ₐ receptor. nih.gov
In a different study, researchers explored (R)-2-amino-3-triazolpropanoic acid analogues as agonists for the glycine (B1666218) binding site of the NMDA receptor. frontiersin.org They found that a triazole ring could act as a bioisostere for an amide group, producing glycine site agonists with varying activity among different NMDA receptor subtypes. frontiersin.org This highlights the potential of using imidazole-related heterocycles to probe and modulate the function of ligand-gated ion channels.
Investigation of Receptor Interactions and Modulations
Histamine (B1213489) H3 Receptor Agonism/Antagonism Research
The histamine H3 receptor, a presynaptic autoreceptor, modulates the release of histamine and other neurotransmitters in the central nervous system. google.com This has made it a significant target for the development of therapeutic agents. Research into the histaminergic activity of imidazole-based compounds has revealed that specific structural features are crucial for H3 receptor interaction.
For instance, studies on analogues such as 2-(1H-imidazol-4-yl)cyclopropylamine have demonstrated that stereochemistry plays a critical role in H3 receptor agonism. The (1S,2S)-enantiomer of this cyclopropylhistamine (B1260703) derivative acts as an agonist at the H3 receptor, while its (1R,2R)-counterpart is significantly less active. nih.gov Both enantiomers, however, exhibit weak activity at H1 and H2 receptors, highlighting a degree of selectivity. nih.gov
Furthermore, research on other imidazole derivatives has identified potent and selective H3 receptor agonists. S-[2-(4-Imidazolyl)ethyl]isothiourea, known as Imetit, was identified as a highly potent and specific H3 receptor agonist. The exploration of such analogues provides a framework for designing novel ligands with specific agonist or antagonist profiles for the H3 receptor, although direct studies on this compound in this context are not extensively documented in the reviewed literature.
Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK)
The precise mechanisms through which this compound and its analogues exert their biological effects often involve the modulation of key cellular signaling pathways. While direct evidence linking this specific compound to the MAPK/ERK pathway is not prominent in the available literature, the broader class of 2-aminoimidazole derivatives has been implicated in processes that are regulated by such pathways.
For example, the anticancer activity of various heterocyclic compounds, including imidazole derivatives, is often associated with their ability to interfere with signaling cascades that control cell proliferation, differentiation, and apoptosis. The MAPK/ERK pathway is a central regulator of these processes. The investigation into the anticancer properties of novel 3-aminoimidazo[1,2-α]pyridine compounds suggests that these molecules may exert their effects through interactions with such critical cellular pathways. researchgate.net Further research is necessary to specifically elucidate the role of this compound in modulating the MAPK/ERK or other signaling pathways.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds. For 2-aminoimidazole and related structures, SAR studies have been crucial in defining the determinants for various biological effects.
In the context of antitubercular nitroimidazoles, SAR studies have revealed that substitution at the 2-position of the imidazole ring is critical for aerobic activity against Mycobacterium tuberculosis. nih.gov Replacing the oxygen at this position with nitrogen or sulfur can yield equipotent analogues, while acylation of the amino group or oxidation of a thioether significantly diminishes potency. nih.gov These findings underscore the electronic and steric requirements for activity.
For anti-inflammatory benzimidazole derivatives, SAR analyses have indicated that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are highly influential. mdpi.com For instance, a 2-cyclohexylamino group on a 1-(4-methoxyphenyl)benzimidazole was found to confer potent anti-inflammatory activity, emphasizing the importance of the guanidine-like fraction in the molecule. mdpi.com
In the pursuit of anticancer agents, SAR studies on 2-aminothiazole (B372263) analogues, a structurally related class, have shown that replacing the 2-aminoimidazole ring of natural products with a 2-aminothiazole ring can lead to potent cytotoxic compounds. nih.gov The nature and position of substituents on the core scaffold dramatically impact the anticancer activity against various cell lines. nih.gov
Fundamental Mechanisms of Antimicrobial Activity
Derivatives of 2-aminoimidazoles have emerged as a promising class of molecules that can inhibit and disperse bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.gov
An important characteristic of some 2-aminoimidazole-based compounds is that they can exhibit antibiofilm activity through non-bactericidal mechanisms. nih.gov For example, the 2-AI analogue H10 has been shown to disrupt biofilm formation and resensitize multidrug-resistant bacteria to antibiotics without being inherently lethal to the planktonic bacteria at effective concentrations. nih.gov This approach is advantageous as it may exert less selective pressure for the development of resistance. nih.gov The antimicrobial activity of imidazole derivatives is often linked to their lipophilicity, which can be modulated by introducing different hydrophobic substituents, thereby affecting their ability to interact with and disrupt bacterial cell membranes. mdpi.com
The antimicrobial and anticancer activities of imidazole derivatives can also stem from their interactions with essential biomolecules like DNA and proteins. While specific data on this compound's interaction with DNA and protein kinases is limited, the broader class of compounds offers insights. The planar nature of the imidazole ring allows for potential intercalation with DNA, a mechanism of action for some antimicrobial and anticancer drugs. Furthermore, the ability of these compounds to act as ligands for metal ions can be crucial, as seen in a 2-aminobenzimidazole (B67599) that inhibits Gram-positive biofilms through a zinc-dependent mechanism. researchgate.net
Basic Investigations of Anticancer Activity
The imidazole scaffold is a key component in several anticancer agents, and research continues to explore new derivatives for their therapeutic potential. longdom.orgnih.gov
Synthetic analogues of marine sponge alkaloids containing the 2-amino-1H-imidazole (2-AI) core have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and myeloid leukemia. nih.gov Notably, a study of 20 novel synthetic analogues found that 18 exhibited cytotoxicity against these cancer cells, with some compounds showing promising tumor cell specificity by having a lesser impact on healthy human fibroblasts. nih.gov The most potent of these compounds induced apoptosis, as evidenced by phosphatidylserine (B164497) exposure, sub-G1 DNA fragmentation, and depolarization of the mitochondrial membrane potential. nih.gov Two lead compounds from this study also demonstrated inhibition of tumor growth in in vivo xenograft models. nih.gov
The anticancer activity of these compounds is often evaluated across a panel of human cancer cell lines, with IC50 values determining their potency. For instance, certain 2-aminothiazole derivatives have shown potent and selective inhibitory activity in the nanomolar range against a wide array of cancer cell lines. nih.gov
Cytotoxic Effects on Cancer Cell Lines (In Vitro Models)
The 2-amino-1H-imidazole (2-AI) core, a key feature of this compound analogues, is a valuable structural component found in various marine sponge alkaloids known for their biological activities. nih.gov Synthetic analogues based on this scaffold have demonstrated notable cytotoxic effects across a range of human cancer cell lines.
In one study, a series of 20 novel synthetic analogues with a 2-AI core were tested against murine 4T1 breast cancer, A549 human lung cancer, and HL-60 human myeloid leukemia cells. nih.gov Of these, 18 compounds exhibited cytotoxic activity. nih.gov The research highlighted that the viability of healthy human fibroblasts was less affected by the treatment compared to cancer cells, suggesting a degree of tumor cell specificity. nih.gov Two lead compounds from this study showed particularly potent effects, with IC₅₀ values of 2.91 µM on HL-60 cells and 3.1 µM on 4T1 cells. nih.gov
Another study focused on novel imidazo[1,2-a]pyridine (B132010) (IP) compounds, which are structurally related analogues. nih.gov These were tested against the HCC1937 breast cancer cell line. nih.gov The compounds IP-5 and IP-6 showed strong cytotoxic impacts with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.gov
Furthermore, research into other imidazole-based structures has shown broad anticancer potential. nih.gov For instance, various benzimidazole derivatives have been reported as cytotoxic against lung and breast cancers. nih.gov A series of imidazoles linked to 2-benzylbenzofurane were found to be more active against five human tumor cell lines than the conventional chemotherapy drug cisplatin. nih.gov
The following table summarizes the cytotoxic activities of selected 2-aminoimidazole analogues on various cancer cell lines.
| Compound/Analogue Class | Cancer Cell Line | IC₅₀ Value | Reference |
| 2-AI Analogue (Compound 28) | HL-60 (Human Myeloid Leukemia) | 2.91 µM | nih.gov |
| 2-AI Analogue (Compound 29) | 4T1 (Murine Breast Cancer) | 3.1 µM | nih.gov |
| 2-AI Analogue (Compound 28) | A549 (Human Lung Cancer) | 15 µM | nih.gov |
| 2-AI Analogue (Compound 29) | A549 (Human Lung Cancer) | 15 µM | nih.gov |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Human Breast Cancer) | 45 µM | nih.gov |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Human Breast Cancer) | 47.7 µM | nih.gov |
| Imidazo[1,2-a]pyridine (IP-7) | HCC1937 (Human Breast Cancer) | 79.6 µM | nih.gov |
| Acetylhydrazone Derivative (5a) | A549, HCT116, HepG2, PC-9, A375 | 4-17 µM | drugbank.com |
| Acetylhydrazone Derivative (5d) | A549, HCT116, HepG2, PC-9, A375 | 4-17 µM | drugbank.com |
Modulation of Tumor Growth Pathways
The anticancer effects of 2-aminoimidazole analogues are often rooted in their ability to modulate key signaling pathways that control cell cycle progression and apoptosis (programmed cell death).
One of the primary mechanisms observed is the induction of apoptosis. Research on synthetic 2-AI marine sponge alkaloid analogues demonstrated that the most active compounds induced apoptosis through several indicators, including phosphatidylserine exposure on the cell surface and the fragmentation of nuclear DNA into sub-G1 particles. nih.gov A key early event in apoptosis, the depolarization of the mitochondrial membrane potential, was also observed with four of the tested compounds. nih.gov
Studies on imidazo[1,2-a]pyridine analogues provided further mechanistic insights. The compound IP-5 was found to trigger cell cycle arrest in breast cancer cells, an effect marked by increased levels of the tumor suppressor proteins p53 and p21. nih.gov The p53 protein acts as a "tumor suppressor" that can halt cell replication if DNA damage is detected and, if the damage is irreparable, can initiate apoptosis. nih.gov The IP-5 compound was also shown to activate the extrinsic apoptosis pathway, evidenced by the increased activity of caspase 7 and caspase 8, along with the cleavage of PARP, a protein involved in DNA repair and cell death. nih.gov Additionally, IP-5 treatment led to reduced levels of pAKT, a protein in a signaling pathway that promotes cell survival. nih.gov
The natural 2-aminoimidazole alkaloid naamidine A, isolated from a marine sponge, was identified as an inhibitor of the epidermal growth factor (EGF) receptor. nih.gov The EGF signaling pathway is crucial for cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. nih.gov
DNA Topoisomerase and Farnesyltransferase Inhibition Research
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication. wikipedia.orgnih.gov They work by creating transient breaks in the DNA backbone to relieve supercoiling, and then re-ligating the strands. wikipedia.orgnih.gov Certain anticancer drugs, known as topoisomerase inhibitors or "poisons," function by stabilizing the temporary complex formed between the enzyme and the cleaved DNA. wikipedia.org This action prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks that trigger apoptosis and cell death. wikipedia.org While topoisomerase I (Top1) is a validated target for cancer therapy, specific research directly linking this compound to its inhibition is not prominent. nih.gov However, research into structurally related compounds, such as 2-aminothiazole derivatives, has included evaluations of their effects on topoisomerase II enzymes. nih.gov
Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is an enzyme responsible for a critical post-translational modification called prenylation. nih.gov It attaches a farnesyl group to certain proteins, most notably the Ras oncoproteins. nih.govwikipedia.org This modification is essential for anchoring Ras proteins to the cell membrane, a prerequisite for their signal-transducing functions. wikipedia.org Since Ras proteins are frequently hyperactive in cancer, farnesyltransferase inhibitors (FTIs) were developed as a class of experimental cancer drugs to disrupt this process. nih.govwikipedia.org
Research has focused on synthesizing imidazole-containing FTIs. rsc.org One approach involves palladium-catalyzed cross-coupling reactions of 2-iodoimidazole (B1350194) to create functionalized imidazole derivatives designed to inhibit FTase. rsc.org While initially developed to target Ras, it is now understood that the anticancer effects of FTIs are also due to the inhibition of farnesylation of other proteins, such as RhoB, which is involved in apoptosis. nih.gov
Studies on Anti-Inflammatory Mechanisms
Analogues of this compound have been investigated for their anti-inflammatory properties, primarily through the modulation of key enzymatic pathways.
A significant area of study involves the inhibition of human arginase. nih.gov Arginase is an enzyme that metabolizes L-arginine, a process that influences nitric oxide (NO) production and the synthesis of polyamines, which are important for cell proliferation. nih.gov A study on 2-aminoimidazole amino acids identified them as a new class of arginase inhibitors. nih.gov The most potent compound in the series, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P), was shown to bind to human arginase I with low micromolar affinity and significantly reduce airways hyperresponsiveness in a mouse model of allergic inflammation, demonstrating a clear anti-inflammatory effect in vivo. nih.gov
Other anti-inflammatory mechanisms associated with related heterocyclic compounds involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. nih.govnih.gov Research on related 2-aminothiazole derivatives has documented their potential as anti-inflammatory agents, and other heterocyclic hybrids have been shown to possess nitric oxide (NO) inhibitory activity, another key mediator in inflammation. researchgate.netnih.govhud.ac.uk
Applications in Materials Science
The imidazole scaffold is recognized for its utility in various chemical applications, including the development of new materials.
Development of Advanced Materials and Polymers
While specific applications for this compound in materials science are not extensively documented, the broader class of imidazole and benzimidazole derivatives are used as building blocks in chemical synthesis. acs.org Research has been published in polymer chemistry journals detailing the synthesis of materials incorporating imidazole-related structures like acetamido pyrrolyl azoles, suggesting their integration into new polymer systems. acs.org
Corrosion Inhibition Research
Analogues of this compound, particularly those based on the 2-aminothiazole structure, have been identified as effective corrosion inhibitors. researchgate.net These compounds are noted for their ability to protect metals from degradation. Research has highlighted their application as corrosion inhibitors for both mild steel and copper, indicating their utility in industrial settings to prevent material failure due to chemical reactions with the environment. researchgate.net
Adsorption Mechanisms on Metal Surfaces
The efficacy of imidazole and its derivatives as corrosion inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net This adsorption process is influenced by several factors, including the inhibitor's molecular structure, the nature of the metal surface, and the composition of the corrosive medium.
The adsorption mechanism of imidazole-based inhibitors is generally understood to be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules. In acidic solutions, the nitrogen atoms in the imidazole ring can become protonated, leading to the formation of cations that are electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).
Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal. The imidazole ring is rich in π-electrons, and the nitrogen atoms possess lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. nih.gov Conversely, the inhibitor molecule can also accept electrons from the metal surface into its anti-bonding orbitals. This donor-acceptor interaction leads to the formation of a stable, chemisorbed film on the metal surface. nih.gov
The adsorption of these inhibitors on metal surfaces is often described by adsorption isotherms, such as the Langmuir and Temkin isotherms. researchgate.netresearchgate.net The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule. researchgate.net The Temkin isotherm, on the other hand, considers the interactions between the adsorbed molecules and the heterogeneity of the metal surface. researchgate.net
The Gibbs free energy of adsorption (ΔG°ads) is a critical thermodynamic parameter that provides information about the nature of the adsorption process. Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. In many studies of imidazole derivatives, the calculated ΔG°ads values fall in a range that suggests a mixed-mode adsorption, involving both physisorption and chemisorption. researchgate.net
Below is a representative data table summarizing the adsorption characteristics of analogous imidazole derivatives on metal surfaces, as commonly reported in the literature.
Table 1: Representative Adsorption Characteristics of Imidazole-Based Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Mechanism |
|---|---|---|---|---|---|
| Imidazole Analogue A | Mild Steel | 1 M HCl | Langmuir | -35.2 | Mixed (Physisorption & Chemisorption) |
| Imidazoline Derivative B | Carbon Steel | CO₂-saturated brine | Langmuir | -30.4 | Mixed (Physisorption & Chemisorption) |
| Benzimidazole Derivative C | Mild Steel | 0.5 M H₂SO₄ | Temkin | -28.9 | Physisorption |
Electrochemical and Surface Analysis in Corrosion Studies
Electrochemical techniques are powerful tools for investigating the performance of corrosion inhibitors and understanding their mechanism of action. The most commonly employed methods in the study of imidazole-based inhibitors are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP). researchgate.netresearchgate.net
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes occurring at the metal/solution interface. In a typical EIS experiment for a corrosion system, a small amplitude AC signal is applied over a range of frequencies, and the impedance response is measured.
The results are often presented as Nyquist plots and Bode plots. For an uninhibited corroding system, the Nyquist plot typically shows a single depressed semicircle, which is characteristic of a charge transfer-controlled corrosion process. In the presence of an effective inhibitor like an imidazole derivative, the diameter of this semicircle increases significantly. This increase in diameter corresponds to an increase in the charge transfer resistance (Rct), indicating that the inhibitor is impeding the flow of charge at the interface and thus inhibiting corrosion. mdpi.com
Simultaneously, a decrease in the double-layer capacitance (Cdl) is often observed. This decrease is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces the pre-adsorbed water molecules and increases the thickness of the electrical double layer. mdpi.com
Potentiodynamic Polarization (PDP)
PDP measurements involve scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve provides information about both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
From the polarization curve, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined. The inhibition efficiency (IE%) can be calculated from the icorr values in the absence and presence of the inhibitor.
Imidazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.net This is evident from the shift in both the anodic and cathodic branches of the polarization curve to lower current densities. A significant shift in Ecorr (greater than 85 mV) can indicate whether the inhibitor has a predominantly anodic or cathodic effect. researchgate.net However, for most imidazole-based inhibitors, the shift in Ecorr is usually less than 85 mV, confirming their mixed-type behavior. researchgate.net
Surface Analysis
Surface analysis techniques provide direct evidence of the formation of a protective film on the metal surface. Scanning Electron Microscopy (SEM) is often used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. In the presence of an effective inhibitor, the SEM images show a much smoother surface with significantly less corrosion damage compared to the uninhibited sample.
X-ray Photoelectron Spectroscopy (XPS) can be employed to determine the elemental composition of the surface film. researchgate.net The detection of nitrogen and carbon from the inhibitor molecule on the metal surface confirms its adsorption. High-resolution XPS spectra can provide insights into the chemical states of the elements and the nature of the bonding between the inhibitor and the metal. researchgate.net
The following table presents typical electrochemical data obtained for imidazole analogues in corrosion inhibition studies.
Table 2: Representative Electrochemical Data for Imidazole-Based Corrosion Inhibitors on Mild Steel in 1 M HCl
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | icorr (µA·cm⁻²) | Ecorr (mV vs. SCE) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|---|
| Blank | 50 | 200 | 1000 | -450 | - |
| Analogue A (0.1 mM) | 300 | 80 | 150 | -465 | 85.0 |
| Analogue A (0.5 mM) | 800 | 50 | 50 | -470 | 95.0 |
| Analogue A (1.0 mM) | 1200 | 35 | 25 | -475 | 97.5 |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for 1-Ethyl-1H-imidazol-2-amine Hydrochloride
The efficient and sustainable synthesis of this compound is paramount for its widespread investigation and potential application. While classical methods for constructing the 2-aminoimidazole (2-AI) core exist, future research is geared towards developing more sophisticated and greener alternatives. frontiersin.orgresearchgate.net
Recent advancements in synthetic organic chemistry offer several promising directions. One such avenue is the adoption of greener synthetic protocols . For instance, the use of deep eutectic solvents (DESs) as recyclable and non-toxic reaction media has been successfully applied to the synthesis of 2-AIs, significantly reducing reaction times compared to traditional volatile organic solvents. frontiersin.orgresearchgate.net Another approach involves metal-catalyzed cross-coupling reactions . Palladium-catalyzed carboamination reactions of N-propargyl guanidines have proven effective for the rapid construction of substituted 2-aminoimidazoles, allowing for the formation of both a C-N and a C-C bond in a single step. researchgate.net
Furthermore, divergent synthetic strategies starting from readily available precursors like 2-aminopyrimidines offer an efficient route to variously substituted 2-aminoimidazoles. nih.gov These methods, often enhanced by microwave irradiation, can accelerate reaction times and improve yields. nih.gov The development of one-pot, multi-component reactions also represents a significant step forward, streamlining the synthetic process and minimizing waste. uni.lu
Future efforts will likely focus on optimizing these novel methodologies for the specific synthesis of this compound, aiming for higher yields, greater purity, and improved environmental compatibility. The exploration of flow chemistry and solid-phase synthesis techniques could also offer scalable and automated production routes.
Table 1: Comparison of Synthetic Methodologies for 2-Aminoimidazoles
| Methodology | Key Features | Potential Advantages for 1-Ethyl-1H-imidazol-2-amine Synthesis |
| Deep Eutectic Solvents (DES) | Use of biodegradable, low-volatility solvents. frontiersin.orgresearchgate.net | Reduced environmental impact, potentially shorter reaction times. frontiersin.org |
| Palladium-Catalyzed Carboamination | Forms multiple bonds in one step. researchgate.net | High efficiency and rapid access to diverse analogues for structure-activity relationship studies. researchgate.net |
| Divergent Synthesis from 2-Aminopyrimidines | Utilizes readily available starting materials. nih.gov | Cost-effective and versatile for creating a library of related compounds. nih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction rates. nih.govnih.gov | Increased throughput and potentially higher yields. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the discovery and development of new molecules. researchgate.netresearchgate.net For a compound like this compound, these computational tools can be instrumental in several key areas.
Predictive Modeling for Property and Activity: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic efficacy of new compounds. researchgate.netnih.gov For this compound, this could involve predicting its binding affinity to various protein targets or its potential as an inhibitor for enzymes like β-secretase (BACE-1) or arginase. nih.gov
Reaction Optimization and Synthesis Planning: AI can be employed to optimize reaction conditions, predicting the best catalysts, solvents, and temperatures to maximize the yield and purity of this compound. arabjchem.orgmdpi.com Computer-aided synthesis planning (CASP) tools can even propose novel and efficient synthetic routes that may not be immediately obvious to human chemists. researchgate.net
De Novo Design of Analogs: Generative AI models can design novel molecules with desired properties from scratch. nih.gov By learning the structural features associated with a particular biological activity, these models could generate new derivatives of this compound with enhanced potency or improved pharmacokinetic profiles. nih.gov This approach allows for the exploration of a much wider chemical space than is possible through traditional synthetic methods alone.
The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery, enabling a more rational and targeted approach to its development.
Advanced Mechanistic Elucidation of Biological and Chemical Interactions
A thorough understanding of how this compound interacts with its biological targets and its behavior in different chemical environments is crucial for its rational application. Future research will need to employ a combination of experimental and computational techniques to unravel these mechanisms.
Elucidating Biological Mechanisms of Action: The 2-aminoimidazole scaffold is known to exhibit a range of biological activities, including the disruption of bacterial biofilms. frontiersin.orgasm.orgnih.gov The mechanism of action for some 2-AI compounds involves the inhibition of genes responsible for producing the extracellular polymeric substance (EPS) that forms the biofilm matrix. frontiersin.org Future studies on this compound should investigate its specific molecular targets within biofilm-forming bacteria. Techniques such as transcriptomics and proteomics can reveal changes in gene and protein expression in the presence of the compound, providing clues to its mechanism. Furthermore, its potential to act as a bioisostere for groups like guanidine (B92328) in interactions with biological targets warrants deeper investigation. researchgate.net
Computational and Quantum Chemical Studies: Computational methods, particularly quantum chemical calculations, can provide invaluable insights into the chemical properties and reactivity of this compound. nih.govmdpi.comwuxiapptec.com Density Functional Theory (DFT) studies can be used to analyze the molecule's electronic structure, predict its reactivity, and understand its tautomeric equilibria. nih.govmdpi.com The protonation state and tautomeric form of the 2-aminoimidazole ring are critical for its biological activity, and computational models can help to predict the dominant species under physiological conditions. rsc.org Molecular docking and dynamics simulations can further elucidate the binding modes of the compound with its target proteins, guiding the design of more potent analogs. dovepress.comnih.gov
Table 2: Techniques for Mechanistic Elucidation
| Technique | Application to this compound |
| Transcriptomics/Proteomics | Identifying changes in gene/protein expression in target organisms to understand biological pathways affected. |
| Quantum Chemical Calculations (e.g., DFT) | Analyzing electronic structure, reactivity, and tautomeric equilibria to understand chemical behavior. nih.govmdpi.com |
| Molecular Docking and Dynamics | Simulating the interaction of the compound with biological targets to predict binding modes and affinities. dovepress.comnih.gov |
| Pharmacophore Modeling | Identifying the key structural features responsible for biological activity to guide the design of new compounds. dovepress.comdergipark.org.tr |
Exploration of Undiscovered Applications in Chemical and Biological Systems
The unique structural features of this compound suggest a broad range of potential applications that remain largely unexplored. Future research should aim to uncover and validate these novel uses.
Therapeutic Potential: The 2-aminoimidazole scaffold is a known pharmacophore, and derivatives have shown promise in a variety of therapeutic areas. researchgate.netnih.govnih.gov Beyond its potential as an antibiofilm agent, this compound and its analogs could be investigated as:
Enzyme Inhibitors: As demonstrated by the activity of related compounds against BACE-1 and arginase, this molecule could be screened against a panel of enzymes implicated in various diseases. nih.gov
Receptor Modulators: 2-Aminoimidazole derivatives have been identified as antagonists for adenosine (B11128) receptors, suggesting a potential role in treating inflammatory or neurological disorders. nih.gov
Anti-glycation Agents: The ability of some 2-aminoimidazoles to inhibit the formation of advanced glycation end-products (AGEs) points towards a possible application in managing diabetic complications. nih.gov
Materials Science and Catalysis: The imidazole (B134444) ring is a key component in many functional materials and catalysts. The hydrochloride salt of 1-ethyl-1H-imidazol-2-amine could be explored as a precursor for:
Ionic Liquids: Functionalized imidazolium (B1220033) salts are widely used as ionic liquids, which have applications as "green" solvents, in catalysis, and in the construction of nanomaterials. researchgate.netresearchgate.net The specific properties of an ionic liquid derived from this compound would depend on the choice of the anion.
Organocatalysts: Imidazolium salts can act as organocatalysts for a variety of chemical transformations. nih.gov The presence of both the imidazole core and the amino group in this compound could lead to unique catalytic activities.
The exploration of these undiscovered applications will require a multidisciplinary approach, combining synthetic chemistry, biological screening, and materials characterization. The findings from these studies could significantly expand the utility of this compound beyond its currently known properties.
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-1H-imidazol-2-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves cyclization of precursors (e.g., 1,2-diamines with α-halo ketones) under acidic conditions, followed by alkylation using ethyl halides. Temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or dichloromethane) are critical to minimize side reactions. Catalysts like ZnCl₂ may enhance selectivity. The hydrochloride salt is formed by treating the free base with HCl. Yield optimization requires careful stoichiometry and purification via recrystallization or column chromatography .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer:
- ¹H NMR: The imidazole ring protons (H-4 and H-5) appear as distinct singlets in aromatic regions (δ 6.8–7.2 ppm). The ethyl group shows a triplet (CH₂CH₃) at δ 1.2–1.5 ppm and a quartet (N–CH₂) at δ 3.8–4.2 ppm.
- ¹³C NMR: The imidazole carbons resonate at δ 120–140 ppm; the ethyl carbons appear at δ 12–15 (CH₃) and δ 40–45 (N–CH₂).
- IR: N–H stretching (amine) at ~3300 cm⁻¹ and C–N imidazole vibrations at ~1600 cm⁻¹ confirm the structure. Cross-validation with elemental analysis (C, H, N) ensures purity .
Q. What solubility and stability considerations are critical for handling this compound in aqueous solutions?
- Methodological Answer: The hydrochloride salt enhances water solubility, but pH-dependent tautomerism (imidazole ring) may affect stability. Buffered solutions (pH 4–6) are recommended for long-term storage. Lyophilization preserves stability for biological assays. Solubility in organic solvents (e.g., DMSO) should be tested for reaction compatibility .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments arising from tautomerism or dynamic NMR effects?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of protonation sites and tautomeric forms. For example, hydrogen bonding patterns in the crystal lattice can distinguish between 1H and 3H imidazole tautomers. Pairing SC-XRD with dynamic NMR (variable-temperature studies) clarifies exchange processes in solution .
Q. What strategies mitigate data contradictions in biological activity assays (e.g., enzyme inhibition vs. receptor binding)?
- Methodological Answer:
- Target-Specific Assays: Use orthogonal methods (e.g., fluorescence polarization for receptor affinity vs. HPLC-based enzyme activity assays).
- QSAR Modeling: Correlate substituent effects (e.g., ethyl group position) with activity trends. Molecular docking can predict binding modes to resolve mechanistic discrepancies.
- Control Experiments: Test for off-target effects using knockout cell lines or competitive inhibitors .
Q. How can computational methods predict the compound’s pharmacokinetic properties, and what experimental validations are required?
- Methodological Answer:
- In Silico Tools: Use SwissADME or ADMET Predictor to estimate logP, bioavailability, and metabolic stability. Molecular dynamics simulations assess membrane permeability.
- Experimental Validation: Perform in vitro assays (e.g., Caco-2 cell monolayers for absorption, microsomal stability tests). Compare computational predictions with HPLC-MS pharmacokinetic profiling in animal models .
Q. What crystallographic refinement protocols (e.g., SHELX) are suitable for resolving disorder in the ethyl group or counterion placement?
- Methodological Answer: In SHELXL, apply PART instructions to model disordered ethyl groups. Use restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. For chloride ion placement, validate via Fourier difference maps and check for hydrogen bonding with NH groups. High-resolution data (d ~0.8 Å) improves refinement accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
